Ethyl 2-methyloxazole-4-carboxylate
Overview
Description
Ethyl 2-methyloxazole-4-carboxylate is a chemical compound with the molecular weight of 155.15 . It is a white to off-white solid at room temperature .
Physical And Chemical Properties Analysis
Ethyl 2-methyloxazole-4-carboxylate is a white to off-white solid at room temperature . It has a molecular weight of 155.15 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Enantioselective Synthesis
Ethyl 2-methyloxazole-4-carboxylate has been utilized in enantioselective synthesis. For instance, Magata et al. (2017) demonstrated the synthesis of a positional isomer in a macrocyclic azole peptide using this compound, which included a Pd-catalyzed amide coupling and bromination of an enamide with subsequent cyclization, producing high optical purity (Magata et al., 2017).
Antimicrobial Studies
In antimicrobial research, ethyl 2-methyloxazole-4-carboxylate derivatives have shown potential. Desai et al. (2019) modified this derivative, synthesizing new compounds and testing them for antimicrobial activities against various strains of bacteria and fungi. Their research included structural confirmations and 3D QSAR analysis to understand structure-activity relationships (Desai et al., 2019).
Synthesis of Functionalized Tetrahydropyridines
Zhu et al. (2003) used ethyl 2-methyl-2,3-butadienoate, a related compound, in a phosphine-catalyzed [4 + 2] annulation process to synthesize functionalized tetrahydropyridines, demonstrating the versatility of this class of compounds in organic synthesis (Zhu et al., 2003).
Crystal Structure Analysis
Kennedy et al. (2001) explored the crystal structure of ethyl 2-aminooxazole-5-carboxylate, revealing insights into molecular interactions and structural properties, which is crucial for understanding the physical characteristics of these compounds (Kennedy et al., 2001).
Palladium-catalyzed Direct (Hetero)arylation
Verrier et al. (2008) described a method for (hetero)arylation of ethyl oxazole-4-carboxylate, showcasing the potential of these compounds in creating complex molecular structures such as natural products like balsoxin and texaline (Verrier et al., 2008).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-methyl-1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-11-5(2)8-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPMRQTZCURBRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439372 | |
Record name | ethyl 2-methyloxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyloxazole-4-carboxylate | |
CAS RN |
10200-43-8 | |
Record name | ethyl 2-methyloxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYLOXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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